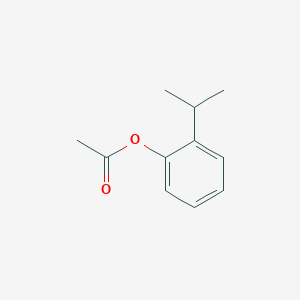
Perospirone hydrochloride
Übersicht
Beschreibung
Perospironhydrochlorid ist ein atypisches Antipsychotikum, das zur Azapiron-Familie gehört. Es wird hauptsächlich zur Behandlung von Schizophrenie und akuter bipolarer Manie eingesetzt. Es wurde 2001 von Dainippon Sumitomo Pharma in Japan eingeführt. Diese Verbindung ist bekannt für ihre Fähigkeit, Serotonin-5HT2A-Rezeptoren und Dopamin-D2-Rezeptoren zu antagonisieren, während sie gleichzeitig eine partielle agonistische Aktivität gegenüber 5HT1A-Rezeptoren zeigt .
Wirkmechanismus
Target of Action
Perospirone hydrochloride, an atypical or second-generation antipsychotic of the azapirone family, primarily targets serotonin 5HT2A receptors and dopamine D2 receptors . It also displays affinity towards 5HT1A receptors as a partial agonist . These receptors play a crucial role in the regulation of mood, cognition, and psychosis .
Mode of Action
Perospirone acts as an inverse agonist at the serotonin 5-HT2 receptor and an antagonist at the dopamine D2 receptor . It binds to both receptors with high affinity . Additionally, it acts as a partial agonist at 5-HT1A receptors, which are autoreceptors that stimulate the uptake of 5-HT and inhibit 5-HT release . It also interacts with D4 receptors and α₁-adrenergic receptors as an antagonist, as well as histamine H1 receptor as an inverse agonist .
Biochemical Pathways
Perospirone’s antagonism at D2 receptors is believed to relieve the positive symptoms of schizophrenia such as delusions, hallucinations, and thought disorders . Its inverse agonism at the 5-HT2 receptor and partial agonism at the 5-HT1A receptor are thought to alleviate the negative symptoms and cognitive impairments of schizophrenia .
Pharmacokinetics
Perospirone undergoes rapid and extensive first-pass metabolism in the liver . The metabolic pathways involve hydroxylation , N-dealkylation , and S-oxidation , which are catalyzed by CYP1A1 , 2C8 , 2D6 , and 3A4 . CYP3A4 is reported to have the highest level of contribution in perospirone metabolism .
Result of Action
Perospirone is shown to be effective against positive, negative, and general symptoms in patients with schizophrenia . It is also shown to be less associated with extrapyramidal symptoms as a side effect compared to Haloperidol .
Action Environment
The action, efficacy, and stability of Perospirone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy due to potential drug-drug interactions. Additionally, individual factors such as genetic variations in the metabolizing enzymes (e.g., CYP1A1, 2C8, 2D6, and 3A4) can influence the pharmacokinetics and pharmacodynamics of Perospirone .
Biochemische Analyse
Biochemical Properties
Perospirone hydrochloride antagonizes serotonin 5HT2A receptors and dopamine D2 receptors . It also displays affinity towards 5HT1A receptors as a partial agonist . These interactions with enzymes, proteins, and other biomolecules play a crucial role in its function.
Cellular Effects
This compound is shown to be effective against positive, negative, and general symptoms in patients with schizophrenia . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound is a serotonin 5-HT2 receptor inverse agonist and dopamine D2 receptor antagonist . It binds to both receptors with high affinity. It also interacts with D4 receptors and α₁-adrenergic receptors as an antagonist, as well as histamine H1 receptor an inverse agonist .
Temporal Effects in Laboratory Settings
This compound undergoes rapid and extensive first-pass metabolism in the liver . The metabolic pathways involve hydroxylation, N-dealkylation, and S-oxidation, which are catalyzed by CYP1A1, 2C8, 2D6, and 3A4 . CYP3A4 is reported to have the highest level of contribution in perospirone metabolism .
Dosage Effects in Animal Models
This compound shows potent 5-HT2 and D2 receptor blocking activities in various animal models in vivo . Unlike other serotonin and dopamine antagonists (SDA), such as risperidone and olanzapine, perospirone exhibits a high affinity for 5-HTJA receptors, and acts as a partial agonist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Perospironhydrochlorid beginnt typischerweise mit der freien Basenform von Perospiron. Die freie Base wird dann in ihr Hydrochloridsalz umgewandelt. Eine Methode beinhaltet die Reaktion der freien Base mit Salzsäure in einem geeigneten Lösungsmittel, gefolgt von Kristallisation, um das Hydrochloridsalz zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Perospironhydrochlorid beinhaltet die Herstellung einer neuartigen Hydratkristallform. Diese Methode umfasst Schritte wie das Mischen der freien Base mit Salzsäure, gefolgt von Kristallisation unter kontrollierten Bedingungen, um eine hohe Ausbeute, Reinheit und Stabilität zu gewährleisten. Der Prozess ist so konzipiert, dass er effizient, umweltfreundlich und für die Großproduktion geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Perospironhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch eines Atoms oder einer Gruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Perospironhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung in der Analytischen Chemie zur Entwicklung neuer Analyseverfahren eingesetzt.
Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung untersucht.
Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung psychiatrischer Erkrankungen zu beurteilen.
Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt
5. Wirkmechanismus
Perospironhydrochlorid entfaltet seine Wirkungen durch Antagonisierung von Serotonin-5HT2A-Rezeptoren und Dopamin-D2-Rezeptoren. Diese Antagonisierung hilft, die positiven Symptome der Schizophrenie wie Wahnvorstellungen und Halluzinationen zu lindern. Darüber hinaus trägt seine partielle agonistische Aktivität an 5HT1A-Rezeptoren zu seinen therapeutischen Wirkungen bei, indem sie die Serotonin-Freisetzung und -Aufnahme moduliert. Die Verbindung interagiert auch mit anderen Rezeptoren, darunter D4-, α₁-adrenerge und Histamin-H1-Rezeptoren, was ihre sedierenden und blutdrucksenkenden Wirkungen erklären könnte .
Ähnliche Verbindungen:
Risperidon: Ein weiteres atypisches Antipsychotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Rezeptorbindungsprofilen.
Olanzapin: Bekannt für seine Wirksamkeit bei der Behandlung von Schizophrenie und bipolarer Störung mit einem anderen Nebenwirkungsprofil.
Aripiprazol: Ein partieller Agonist an Dopamin-D2-Rezeptoren, der für ähnliche Indikationen verwendet wird, aber einzigartige pharmakologische Eigenschaften aufweist.
Einzigartigkeit von Perospironhydrochlorid: Perospironhydrochlorid ist einzigartig durch seine hohe Affinität zu 5HT1A-Rezeptoren und seine Fähigkeit, als partieller Agonist an diesen Rezeptoren zu wirken. Diese Eigenschaft unterscheidet es von anderen atypischen Antipsychotika und trägt zu seiner Wirksamkeit bei der Behandlung sowohl positiver als auch negativer Symptome der Schizophrenie sowie zu seiner geringeren Neigung, extrapyramidale Nebenwirkungen zu verursachen, bei .
Vergleich Mit ähnlichen Verbindungen
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profiles.
Olanzapine: Known for its efficacy in treating schizophrenia and bipolar disorder, with a different side effect profile.
Aripiprazole: A partial agonist at dopamine D2 receptors, used for similar indications but with unique pharmacological properties.
Uniqueness of Perospirone Hydrochloride: this compound is unique due to its high affinity for 5HT1A receptors and its ability to act as a partial agonist at these receptors. This property distinguishes it from other atypical antipsychotics and contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its lower propensity to cause extrapyramidal side effects .
Eigenschaften
IUPAC Name |
(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H/t17-,18+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZFAPMOZFYELI-GNXQHMNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046449 | |
| Record name | Perospirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129273-38-7 | |
| Record name | SM 9018 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129273-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perospirone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129273387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perospirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perospirone Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEROSPIRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T884I76TMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)


![(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B154292.png)
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)





